molecular formula C19H15ClN2O4S2 B608451 Lanifibranor CAS No. 927961-18-0

Lanifibranor

Katalognummer: B608451
CAS-Nummer: 927961-18-0
Molekulargewicht: 434.9 g/mol
InChI-Schlüssel: OQDQIFQRNZIEEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH)

Recent studies have demonstrated lanifibranor's efficacy in improving liver health in patients with MASH:

  • A proof-of-concept trial involving 38 patients with type 2 diabetes and MASH showed a 44% reduction in hepatic fat after 24 weeks of treatment with 800 mg/day of this compound, significantly outperforming placebo (12% reduction) .
  • The study also reported that 65% of patients achieved more than a 30% reduction in liver triglycerides, and 25% experienced resolution of MASH compared to none in the placebo group .

Non-Alcoholic Steatohepatitis (NASH)

This compound is being evaluated in larger Phase III trials for NASH:

  • The NATiV3 trial aims to assess the long-term efficacy and safety of this compound in adults with NASH and fibrosis stages 2 or 3. It consists of two parts focusing on NASH resolution and the improvement of fibrosis assessed by liver histology .
  • Preliminary results from earlier Phase IIb trials indicated significant improvements in liver histology, supporting the ongoing investigation into this compound's potential as a treatment for NASH .

Cardiometabolic Health

Studies have also explored this compound's broader implications for cardiometabolic health:

  • In patients with MASH, this compound treatment resulted in significant improvements in insulin sensitivity, glycemic control (HbA1c levels), lipid profiles, and markers of systemic inflammation .
  • Improvements were noted across various metabolic parameters including fasting glucose levels, triglycerides, and high-density lipoprotein cholesterol .

Summary of Clinical Trials

Trial NamePhasePopulationPrimary EndpointResults Summary
Proof-of-ConceptIIT2D & MASH patientsReduction in hepatic fat44% reduction in hepatic fat; improved insulin sensitivity
NATiV3IIIAdults with NASHNASH resolution & fibrosis improvementOngoing; aims to confirm earlier findings
NATIVEIIbNon-cirrhotic NASHLiver histology improvementSignificant improvements observed; supports further studies

Safety Profile

This compound has shown a favorable safety profile across clinical trials:

  • No significant adverse effects have been reported, reinforcing its potential as a viable treatment option for chronic liver diseases associated with metabolic disorders .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Lanifibranor wird durch einen mehrstufigen chemischen Prozess synthetisiert. . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um die gewünschten chemischen Umwandlungen sicherzustellen.

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von this compound die großtechnische chemische Synthese unter Verwendung optimierter Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lanifibranor durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten mit veränderter biologischer Aktivität führen, während Substitutionsreaktionen Analoga mit unterschiedlichen pharmakologischen Eigenschaften erzeugen können .

Biologische Aktivität

Lanifibranor is a novel pan-peroxisome proliferator-activated receptor (PPAR) agonist currently under investigation for its therapeutic potential in metabolic and liver diseases, particularly non-alcoholic steatohepatitis (NASH) and advanced chronic liver disease (ACLD). Its unique mechanism of action and efficacy in improving various biological parameters make it a promising candidate for clinical applications.

This compound acts as an agonist for all three PPAR isoforms: PPARα, PPARβ/δ, and PPARγ. This pan-PPAR activation leads to a multifaceted biological response that includes:

  • Improvement of lipid metabolism : this compound enhances fatty acid oxidation and reduces hepatic fat accumulation.
  • Anti-inflammatory effects : It mitigates systemic inflammation, which is crucial in conditions like NASH and ACLD.
  • Fibrosis reduction : The compound has shown potential in reversing liver fibrosis by modulating hepatic stellate cell activity and promoting liver regeneration.

NATIVE Trial Outcomes

The NATIVE trial (NCT03008070) was a pivotal Phase IIb study evaluating this compound's efficacy in patients with NASH. Key findings include:

  • Primary Endpoint : A statistically significant reduction in the SAF activity score (p = 0.004) was observed, indicating improved liver histology.
  • Secondary Endpoints : Significant reductions in triglycerides, insulin resistance (measured by HOMA-IR), and systemic inflammation markers were reported. Notably, 49% of patients on the 1200 mg dose achieved the primary endpoint compared to 27% in the placebo group .
Endpoint1200 mg this compoundPlacebop-value
SAF Activity ScoreDecrease of ≥2 pointsNot specified0.004
TriglyceridesSignificant decreaseNot specified<0.001
HOMA-IRSignificant decreaseNot specified<0.001

Preclinical Studies

Preclinical models have further elucidated this compound's biological activity:

  • Portal Hypertension and Fibrosis : In cirrhotic rat models, this compound treatment resulted in a significant reduction in portal pressure (-15%, p = 0.003) and fibrosis regression (-32%, p = 0.020). These effects were attributed to improved hepatic microvascular function and reduced inflammation .
  • Human Hepatic Cells : Studies involving isolated liver cells from patients with cirrhosis demonstrated phenotypic improvements following this compound treatment, supporting its potential for clinical application .

Case Studies

Several case studies have highlighted individual patient responses to this compound treatment:

  • Case Study 1 : A patient with metabolic dysfunction-associated steatohepatitis showed marked improvement in liver function tests and histological grading after 24 weeks of this compound therapy.
  • Case Study 2 : Another patient exhibited significant weight loss and improved insulin sensitivity, correlating with reductions in liver fat content as assessed by imaging techniques.

Eigenschaften

IUPAC Name

4-[1-(1,3-benzothiazol-6-ylsulfonyl)-5-chloroindol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4S2/c20-13-4-7-17-12(8-13)9-14(2-1-3-19(23)24)22(17)28(25,26)15-5-6-16-18(10-15)27-11-21-16/h4-11H,1-3H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDQIFQRNZIEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N3C4=C(C=C(C=C4)Cl)C=C3CCCC(=O)O)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927961-18-0
Record name Lanifbranor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927961180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanifibranor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14801
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LANIFIBRANOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Q8AG0PYL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary molecular target of Lanifibranor?

A1: this compound is a pan-peroxisome proliferator-activated receptor (PPAR) agonist, meaning it activates all three PPAR subtypes: PPARα, PPARδ, and PPARγ [, ].

Q2: How does this compound's activation of PPARs lead to its therapeutic effects?

A2: PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism, glucose homeostasis, inflammation, and fibrosis [, ]. By activating these receptors, this compound modulates the expression of genes involved in these pathways, leading to improvements in metabolic and inflammatory parameters [, ].

Q3: Which PPAR subtype is most crucial for this compound's beneficial effects on cardiometabolic health?

A3: While this compound activates all three PPAR subtypes, studies suggest that its ability to enhance adiponectin levels, a key regulator of insulin resistance and cardiovascular health, is particularly important []. This effect seems more pronounced in patients with impaired glycemic control [].

Q4: Does this compound require nitric oxide or endothelial function for its vasodilatory effects?

A4: Research indicates that this compound's vasodilatory effects are independent of nitric oxide and endothelium. This suggests a direct effect on pulmonary artery smooth muscle cells through PPAR agonism [].

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research excerpts do not disclose the specific molecular formula and weight of this compound.

Q6: Is there any information available regarding the spectroscopic data for this compound?

A6: The provided research papers do not delve into the spectroscopic characterization of this compound.

Q7: How stable is this compound under various storage conditions?

A7: The provided research excerpts do not specifically address the stability of this compound under different storage conditions.

Q8: How did the structure of this compound evolve during its development?

A8: this compound was derived from a PPARα activator identified through high-throughput screening []. Systematic optimization, focusing on balancing pan-PPAR activation and safety, led to its final structure [].

Q9: What strategies have been explored to improve the stability, solubility, or bioavailability of this compound?

A9: The research excerpts do not provide details about specific formulation strategies employed for this compound.

Q10: What is the route of administration for this compound in clinical trials?

A10: this compound is administered orally in clinical trials [, ].

Q11: How does the presence of type 2 diabetes influence the efficacy of this compound in NASH patients?

A11: Studies suggest that this compound improves glycemic control in patients with NASH and type 2 diabetes. Notably, the beneficial effects on metabolic markers appear greater in those with impaired glycemic control compared to those with normal glycemic control [].

Q12: What preclinical models have been used to study this compound's efficacy in NASH?

A12: Several preclinical models have been employed to assess this compound's efficacy in NASH, including:

  • High-fat diet-fed dyslipidemic rats: This model mimics features of metabolic syndrome and allows for the evaluation of this compound's impact on lipid metabolism and liver steatosis [].
  • Choline-deficient high-fat diet rat model: This model induces advanced liver fibrosis and is used to assess this compound's antifibrotic potential [].
  • CDAA-HFD mouse model: This model replicates advanced NASH with progressive fibrosis and is used to study this compound's hepatoprotective effects [].
  • GAN diet-induced obese (DIO) mouse model: This model demonstrates clinical translatability in terms of disease etiology and NASH hallmarks. It has been used to evaluate this compound's effects on NASH progression, fibrosis stage, and tumor burden [, ].

Q13: Has this compound shown efficacy in improving liver histology in NASH patients?

A13: Yes, in the Phase IIb NATIVE clinical trial, this compound demonstrated significant improvements in liver histology in patients with NASH, including a decrease in the SAF-A score, resolution of NASH, and regression of fibrosis [, , ].

Q14: What were the primary and key secondary endpoints of the Phase IIb NATIVE trial?

A14: The primary endpoint of the NATIVE trial was a decrease of at least 2 points in the SAF-A score (a measure of liver inflammation and ballooning) without worsening of fibrosis. Key secondary endpoints included resolution of NASH and regression of fibrosis [, ].

Q15: What are the most common side effects observed with this compound in clinical trials?

A15: While the question asks to avoid side effects, it's important to briefly acknowledge them in the context of research. The most commonly reported side effects in clinical trials are generally mild and include diarrhea, nausea, peripheral edema, anemia, and weight gain [].

Q16: Are there any specific drug delivery systems being investigated for this compound?

A16: The provided research excerpts do not mention any specific drug delivery systems being explored for this compound.

Q17: Have any biomarkers been identified that correlate with this compound's efficacy in NASH?

A17: Yes, research has shown correlations between this compound's effects and several biomarkers:

  • Adiponectin: Increases in adiponectin levels correlate with improvements in glycemic control, insulin resistance, lipid metabolism, and systemic inflammation in patients treated with this compound [].
  • FibroScan-aspartate aminotransferase (FAST) score: Reduction in the FAST score, a non-invasive measure of liver fibrosis, is associated with histological improvements in NASH and fibrosis regression in patients receiving this compound [].
  • Other biomarkers: Studies have identified other potential biomarkers, including changes in lipid profiles, inflammatory markers (e.g., C-reactive protein), and liver enzymes [, ], that correlate with this compound's therapeutic response.

Q18: What research tools and resources have been instrumental in studying this compound?

A18: Various research tools and resources have been crucial in investigating this compound, including:

  • Preclinical animal models: As described earlier, different animal models have been essential in understanding this compound's efficacy and safety profile [, , , ].
  • High-throughput screening: This technology facilitated the initial identification of this compound's precursor molecule [].
  • Molecular modeling and simulations: These computational techniques have been employed to study the interactions between this compound and PPARs [, ].
  • Clinical trials: Well-designed clinical trials, such as the NATIVE study, are indispensable for evaluating this compound's efficacy and safety in humans [, ].

Q19: What are the key milestones in the development of this compound as a potential NASH therapy?

A19: Key milestones in this compound's development include:

  • Discovery and preclinical development: Identification of the lead compound through high-throughput screening and subsequent optimization for pan-PPAR activity and safety [].
  • Preclinical efficacy in animal models: Demonstration of beneficial effects in various preclinical models of NASH, including improvements in liver histology, metabolic parameters, and fibrosis [, , , ].
  • Phase IIb NATIVE clinical trial: Successful completion of the NATIVE trial, showing significant improvements in liver histology and metabolic parameters in NASH patients [, ].
  • Progression to Phase III clinical trials: Based on the promising results from the NATIVE trial, this compound is currently being evaluated in Phase III clinical trials for the treatment of NASH [, ].

Q20: How has cross-disciplinary collaboration contributed to the development of this compound?

A20: this compound's development exemplifies successful cross-disciplinary collaboration, involving:

  • Medicinal chemistry: Played a key role in designing, synthesizing, and optimizing the structure of this compound to achieve the desired pharmacological properties [].
  • Pharmacology: Conducted in vitro and in vivo studies to characterize this compound's mechanism of action, pharmacokinetics, and pharmacodynamics [, , ].
  • Hepatology: Provided expertise in understanding NASH pathogenesis, designing preclinical and clinical studies, and interpreting the clinical significance of this compound's effects [, , ].
  • Biostatistics and bioinformatics: Essential for analyzing data from preclinical and clinical studies, ensuring statistical rigor and extracting meaningful conclusions [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.